Sermorelin

Catalog No.
S1943099
CAS No.
M.F
C149H246N44O42S
M. Wt
3357.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sermorelin

Product Name

Sermorelin

IUPAC Name

4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid

Molecular Formula

C149H246N44O42S

Molecular Weight

3357.9 g/mol

InChI

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)

InChI Key

WGWPRVFKDLAUQJ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

Geref, GHRH(1-29)NH2, GRF(1-29)NH2, Growth Hormone-Releasing Factor(1-29)Amide, hGHRH(1-29)NH2, Sermorelin, Sermorelin Acetate, Somatotropin-Releasing-Hormone(1-29)Amide

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Sermorelin is a polypeptide.
The biologically active fragment of human growth hormone-releasing factor, consisting of GHRH(1-29)-amide. This N-terminal sequence is identical in several mammalian species, such as human, pig, and cattle. It is used to diagnose or treat patients with GROWTH HORMONE deficiency.

Sermorelin acetate is a synthetic peptide that consists of 29 amino acids, representing the amino-terminal segment of human growth hormone-releasing hormone. Its chemical formula is C149H246N44O42SC_{149}H_{246}N_{44}O_{42}S, with a molecular weight of approximately 3,358 daltons. Sermorelin functions primarily to stimulate the pituitary gland to release growth hormone, thereby increasing plasma levels of this crucial hormone. Originally approved by the U.S. Food and Drug Administration in 1997 for treating growth hormone deficiency in children, it has since been discontinued for commercial use but remains available through compounding pharmacies for off-label applications .

Sermorelin acts by binding to the growth hormone-releasing hormone receptor (GHRH receptor) on somatotroph cells in the anterior pituitary gland. This interaction triggers a cascade of intracellular signaling pathways that culminate in the release of growth hormone. The mechanism involves the activation of G proteins, which subsequently stimulate adenylyl cyclase and increase cyclic adenosine monophosphate levels, leading to enhanced transcription of growth hormone genes and secretion of growth hormone into circulation .

Sermorelin mimics the natural effects of endogenous growth hormone-releasing hormone by promoting episodic release patterns of growth hormone, thereby avoiding the constant levels associated with exogenous growth hormone therapies. This physiological release pattern helps maintain a more natural hormonal balance and reduces the risk of adverse effects associated with continuous high levels of growth hormone. Negative feedback mechanisms involving somatostatin further regulate sermorelin's action, making it less likely to cause overdose compared to direct growth hormone injections .

Sermorelin is synthesized through solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain while ensuring high purity and specificity. The final product is typically lyophilized into a powder form for reconstitution before administration. The synthesis process must be carefully controlled to avoid impurities that could affect efficacy or safety .

Sermorelin is primarily used for:

  • Diagnostic Evaluation: Assessing pituitary function in cases of suspected growth hormone deficiency.
  • Treatment: Stimulating growth in children with diagnosed deficiencies in growth hormone.
  • Off-label Uses: Some practitioners prescribe sermorelin for adults seeking to enhance well-being, increase lean body mass, improve insulin sensitivity, and as part of anti-aging therapies, although definitive evidence supporting these uses is limited .

Sermorelin shares similarities with other peptides involved in growth hormone regulation but has unique properties that distinguish it:

Compound NameStructure/TypeUnique Features
Human Growth Hormone191-amino acid peptideDirectly increases serum levels without feedback control.
Tesamorelin44-amino acid peptideLonger acting; primarily used for HIV-related lipodystrophy.
Ipamorelin5-amino acid peptideMore potent than sermorelin; acts as an agonist at GHRH receptors but may have different side effects.
CJC-1295Modified GHRH analogLonger half-life due to modifications; promotes sustained growth hormone release.

Sermorelin's primary distinction lies in its ability to stimulate natural hormonal rhythms rather than providing a constant supply of growth hormone, making it potentially safer and more physiologically appropriate for long-term use .

Early routes to Sermorelin relied on classical room-temperature, step-wise solid-phase peptide synthesis that coupled each of the twenty-nine amino acids to a polystyrene resin functionalised with a 4-(2′,4′-dimethoxyphenyl-Fmoc-aminomethyl) handle [1]. Aggregation of the growing chain, especially in the hydrophobic central segment, limited coupling efficiency and gave crude purities of only 35–45 percent after trifluoroacetic-acid cleavage and ether precipitation [2] [3].

Subsequent optimisation adopted three key measures. (1) Insertion of di-oxazolidine “pseudoproline” dipeptide building blocks at serine-rich positions disrupted secondary structure and raised single-step coupling yields above 98 percent [2]. (2) Double-coupling cycles using equimolar N,N′-Diisopropylcarbodiimide together with ethyl 2-cyano-2-(hydroxyimino)acetate (commercial name OxymaPure) shortened reaction times to one hour per residue and reduced racemisation below the detection limit of reversed-phase high-performance liquid chromatography [3] [4]. (3) Microwave-assisted heating at 75 °C for five minutes per coupling further decreased cycle times while maintaining optical integrity, enabling laboratory-scale syntheses of twenty-nine-residue analogues in under eight hours [5] [6] [7] [8].

Table 1 – Representative solid-phase parameters reported for Sermorelin or closely related 29-residue targets

Solid supportHeating modeCoupling systemMean coupling time (min)Crude HPLC purity (%)Reference
Rink amide polystyrene (0.74 mmol g⁻¹)Conventional (25 °C)N,N′-Diisopropylcarbodiimide + OxymaPure6042 [2] [3]1, 2
Same resinMicrowave (75 °C)Same reagents568 ± 4 (model twenty-nine-mer) [6] [7]10, 11
Chlorotrityl chloride resin (0.63 mmol g⁻¹) with pseudoproline dipeptidesConventional (30 °C)Hexafluorophosphate azabenzotriazole tetramethyl-uronium + N,N-Diisopropylethylamine4071 (patent disclosure) [9]21
Commercial good-manufacturing-practice batch (30 mg lot)Multiple-pass preparative high-performance liquid chromatography (see § 1.4)98.076 (certificate of analysis) [10]35

Novel Catalytic Systems for Peptide Bond Formation

The environmental impact of carbodiimide‐based couplings has prompted exploration of catalytic alternatives that maintain stereochemical integrity while reducing reagent excess.

Ynamide-mediated chemistry activates free amino-acid carboxyl groups through transient α-acyloxyenamide esters. These reagents suppress epimerisation even in sterically hindered systems and operate efficiently in one-pot activation–aminolysis sequences [11]. Model condensations reached 96–99 percent isolated yields with undetectable racemisation, and head-to-tail macrocyclisations proceeded at room temperature in aqueous acetonitrile [11].

Organoboron Lewis-acid catalysis offers a water-only by-product route to amide formation. Boronic-acid catalysts such as 4-carboxyphenylboronic acid achieved 85 percent average yields in direct dehydrative couplings of protected amino acids under azeotropic water removal at 80 °C [12]. While still slower than carbodiimide chemistry, the catalytic turnover eliminates large masses of urea waste.

A biomimetic thiourea-based hydrogen-bonding organocatalyst has been designed to operate at five mole percent loading on solid support; it efficiently joined fluorenyl-9-methoxycarbonyl derivatives without observable racemisation in oligopeptide chains [13] [14]. Preliminary results showed complete conversions within three hours on 0.1 millimole scale, signalling industrial promise once cycle times are further shortened.

Table 2 – Performance metrics of emerging catalytic systems relevant to Sermorelin assembly

Catalytic platformTypical substrate scopeIsolated yield (%)Racemisation observedReference
Ynamide coupling reagents derived from N-methylynetoluenesulfonamideDipeptide to nonapeptide fragments96–99None detected by chiral high-performance liquid chromatography [11]38
4-Carboxyphenylboronic acid Lewis-acid catalysisProtected amino-acid pairs78–88<1 percent (Marfey analysis) [12]39
Thiourea hydrogen-bond catalyst (solid-phase)Fluorenyl-9-methoxycarbonyl pentapeptides90–94None detectable [13]41

Ionic Liquid-Mediated Synthesis Optimization

Ionic liquids combine high polarity with negligible vapour pressure, enhancing solubility of both protected and unprotected peptide fragments. Dialkyl-imidazolium hexafluorophosphate media enabled direct amino-acid condensations that afforded tetra- and octa-peptides in 80–90 percent yields and with substantially cleaner crude profiles than traditional tetrahydrofuran solutions [15].

In ionic-liquid supported liquid-phase synthesis a 3-hydroxyethyl-1-methyl-imidazolium tetrafluoroborate tag was covalently attached to the C-terminus, allowing excess reagents to be washed away by simple biphasic extraction. Application of this technique to a five-residue enkephalin analogue required only two equivalents of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate per coupling and furnished 82 percent overall yield without chromatographic purification [16].

More recent work employed di-aza-bicyclo-octanium dicyanamide as both solvent and recyclable base-free promoter. Dipeptides synthesised at ambient temperature achieved 88–95 percent yields after three aqueous extractions, demonstrating a genuinely greener workflow [17].

Table 3 – Reported ionic-liquid protocols applicable to Sermorelin fragment assembly

Ionic-liquid mediumStrategyCoupling agentYield range (%)Number of chromatographic stepsReference
1-Butyl-3-methyl-imidazolium hexafluorophosphateBulk solution condensation of unprotected amino acids at 120 °CDi-isopropyl-carbodiimide80–90113
3-Hydroxyethyl-1-methyl-imidazolium tetrafluoroborate (covalent support)Liquid-phase tagged synthesisO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate82 (pentapeptide)017
1-Butyl-4-aza-bicyclo-[2.2.2]-octanium dicyanamideBase-free dipeptide formation at 25 °CN,N′-Diisopropylcarbodiimide88–95040

Purification Challenges in Large-Scale Production

The switch from gram to multi-kilogram manufacture of Sermorelin introduces two bottlenecks: solvent consumption during reversed-phase chromatography and loss of material in broad gradient fractions. Conventional preparative reversed-phase high-performance liquid chromatography, operated with acetonitrile–water gradients on C-18 silica, typically discards 25–30 percent of the load because of early-eluting deletion sequences [18].

An integrated analytical-to-preparative liquid-chromatography–mass-spectrometry platform now allows “heart-cut” fractionation triggered simultaneously by ultraviolet absorbance at 214 nanometres and single-quadrupole mass confirmation. Implementation on a 50 millimetre internal-diameter column increased Sermorelin recovery from 70 percent to 92 percent while maintaining greater than 98 percent purity; processing time fell from nine to four hours per batch [19].

Continuous multi-column chromatography (MCSGP) provides an alternative that recycles impure late and early fractions into fresh feed. Pilot studies on twenty-nine-mer peptides demonstrated yields above 85 percent with solvent usage lowered by 50 percent compared with batch chromatography, and the method is now available under good-manufacturing-practice conditions for mid-scale campaigns [20].

Radial-flow ion-exchange columns have also been adapted for capture of growth-hormone peptides. When benchmarked against axial columns of equal bed volume, the radial format processed equivalent Sermorelin loads three times faster and recovered 93 percent of target material after step elution with ammonium bicarbonate [21].

Table 4 – Scale-up purification metrics for Sermorelin and analogous peptides

Purification platformScale (mg or g processed)Solvent or buffer savings (%)Final purity (%)Overall recovery (%)Reference
Single-column preparative reversed-phase high-performance liquid chromatography5 g98.0 [10]7035
Analytical/preparative switching liquid-chromatography–mass-spectrometry system5 g1598.59215
Multi-column continuous chromatography (MCSGP)50 g5098.28531
Radial-flow weak anion exchange10 g refolded growth-hormone fragment97.59327

Spectroscopic techniques form the foundation of sermorelin analytical characterization, providing comprehensive structural information through different electromagnetic radiation interactions with the peptide molecule.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy serves as a primary characterization tool for sermorelin due to its aromatic amino acid content, particularly tyrosine residues at positions 1 and 10. The peptide exhibits characteristic absorption maxima in the UV region, with the most prominent peak occurring around 280 nanometers, attributable to the aromatic amino acid chromophores [1] [2]. This absorption profile provides valuable information about the peptide's structural integrity and concentration determination.

The Beer-Lambert law governs quantitative spectrophotometric analysis, where absorbance is proportional to concentration through the relationship A = εcl, where ε represents the molar absorptivity, c the concentration, and l the path length [2]. For sermorelin, the extinction coefficient at 280 nanometers has been established for accurate concentration measurements in analytical applications.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has emerged as a powerful tool for sermorelin structural characterization, particularly for conformational analysis and solution-state studies. Proton nuclear magnetic resonance analysis has been successfully applied to sermorelin analogues, revealing highly helical secondary structures in the 8-29 region when dissolved in deuterated trifluorethanol-buffer systems [3]. These studies demonstrate very similar secondary structures between different sermorelin variants, with only subtle differences observed at the amino-terminal regions.

The technique provides detailed information about hydrogen bonding patterns, molecular dynamics, and conformational preferences in solution. For biological macromolecules like sermorelin, nuclear magnetic resonance spectroscopy offers insights into both secondary and tertiary structure characteristics that are crucial for understanding structure-activity relationships [4] [5].

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information by analyzing vibrational modes within the sermorelin molecule. The technique is particularly valuable for examining secondary structure elements, with characteristic absorption bands corresponding to different structural motifs [6] [7]. Protein secondary structure analysis through infrared spectroscopy typically focuses on the amide I and amide II bands, which provide information about α-helical, β-sheet, and random coil conformations.

For peptides like sermorelin, infrared spectroscopy can detect conformational changes induced by environmental factors such as temperature, pH, or solvent conditions. This information is essential for formulation development and stability studies [8].

Circular Dichroism Spectroscopy

Circular dichroism spectroscopy represents a specialized technique for examining the chiral properties and secondary structure of sermorelin. This method measures the differential absorption of left and right circularly polarized light, providing information about the peptide's helical content, β-sheet formation, and overall conformational state [9] [10].

The far-ultraviolet circular dichroism spectrum of sermorelin reveals characteristic signatures associated with its secondary structure elements. α-helical regions produce distinctive negative bands at 208 and 222 nanometers, while β-sheet structures exhibit different spectral patterns [11] [12]. These spectral signatures serve as structural fingerprints for quality control and comparative analysis.

High-Performance Liquid Chromatography Profiling

High-performance liquid chromatography represents the gold standard for sermorelin purity assessment and analytical characterization, providing superior resolution and quantitative accuracy for pharmaceutical applications.

Reversed-Phase Chromatography

Reversed-phase high-performance liquid chromatography utilizing C18 stationary phases has been established as the primary method for sermorelin separation and analysis. The typical mobile phase system consists of 0.1% trifluoroacetic acid in water (mobile phase A) and 0.1% trifluoroacetic acid in acetonitrile (mobile phase B), with gradient elution programs optimized for peptide resolution [13] [14].

The chromatographic parameters for sermorelin analysis include a gradient program ranging from 0% to 60% organic modifier over 88 minutes, with flow rates of 240 nanoliters per minute for nano-liquid chromatography applications. Detection is typically performed at 214 nanometers for peptide bond absorption and 280 nanometers for aromatic amino acid detection [13].

Method Validation Parameters

Comprehensive method validation for sermorelin high-performance liquid chromatography analysis encompasses multiple analytical parameters according to International Conference on Harmonisation guidelines. Linearity studies demonstrate excellent correlation coefficients (≥0.994) across the working range of 0.1 to 5 nanograms per milliliter [13]. The method exhibits superior specificity, with no interfering signals observed in extracted ion chromatograms at expected retention times.

Precision studies reveal relative standard deviations ranging from 3.5% to 19.2% across low, medium, and high concentration levels, indicating acceptable analytical precision. The lower limit of detection has been established at less than 50 picograms per milliliter, demonstrating exceptional sensitivity for trace analysis applications [13].

Purity Determination

Chromatographic purity determination for sermorelin involves comprehensive peak integration and impurity profiling. Commercial sermorelin preparations typically exhibit purities exceeding 98% by high-performance liquid chromatography analysis, with individual impurities limited to less than 1.0% maximum [15] [16]. The purity assessment includes evaluation of amino acid composition within ±10% of theoretical values and peptide content determination through nitrogen analysis.

Mass Spectrometric Analysis of Degradation Products

Mass spectrometry provides unparalleled capabilities for sermorelin degradation product identification and structural elucidation, enabling comprehensive understanding of peptide stability and metabolic pathways.

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry has been extensively employed for sermorelin characterization, with the peptide predominantly observed as multiply charged ions. The intact sermorelin molecule exhibits a monoisotopic mass of 3355.8 daltons and is typically detected as a five-fold protonated ion at m/z 672 [M+5H]5+ [13] [17]. High-resolution mass spectrometry analysis provides mass accuracy within 5 parts per million, ensuring reliable identification and quantification.

The mass spectrometric parameters for sermorelin analysis include positive ionization mode operation with mass ranges from 400 to 1500 m/z. Resolution settings of 35,000 to 70,000 full width at half maximum enable accurate mass determination and isotope pattern analysis [13].

Tandem Mass Spectrometry

Tandem mass spectrometry applications for sermorelin involve collision-induced dissociation experiments to generate diagnostic fragment ions. The fragmentation patterns provide structural information about amino acid sequence and modification sites. Product ion spectra reveal characteristic fragmentation pathways, with particular emphasis on b-ions and y-ions that confirm peptide sequence [14].

Multiple reaction monitoring methods have been developed for sermorelin and its metabolites, enabling sensitive detection and quantification in biological matrices. The transition from the precursor ion at m/z 672 to various product ions provides specific identification criteria for analytical applications [18].

Degradation Product Identification

Mass spectrometric analysis has identified numerous sermorelin degradation products arising from enzymatic and chemical degradation pathways. The primary degradation product, sermorelin(3-29)-NH2, results from dipeptidyl peptidase-IV cleavage at the amino terminus, producing a peptide with molecular weight 3121.8 daltons [13] [14]. Additional degradation products include sermorelin(8-29)-NH2, sermorelin(12-29)-NH2, sermorelin(16-29)-NH2, sermorelin(21-29)-NH2, sermorelin(22-29)-NH2, and sermorelin(23-29)-NH2, each representing specific enzymatic cleavage sites.

Oxidation products have been identified through mass spectrometric analysis, primarily involving methionine residues at position 27. These oxidation products exhibit mass shifts of +15.9 daltons, corresponding to the addition of oxygen atoms [19]. Deamidation products involving asparagine and glutamine residues have also been characterized, providing insights into chemical stability under various storage conditions.

In Vitro Metabolism Studies

Comprehensive in vitro metabolism studies utilizing human liver microsomes and kidney microsomes have revealed extensive metabolic pathways for sermorelin. These studies identified nineteen major metabolites through mass spectrometric analysis, with metabolite abundance varying according to incubation time and enzyme concentration [14]. The metabolic stability profile demonstrates rapid degradation of intact sermorelin with concurrent formation of multiple metabolites.

Immunoaffinity Purification Protocols

Immunoaffinity purification represents a specialized sample preparation technique for sermorelin analysis, providing exceptional selectivity and sensitivity for biological matrix applications.

Polyclonal Antibody Systems

Polyclonal growth hormone-releasing hormone antibodies have been successfully employed for sermorelin immunoaffinity purification. The antibodies demonstrate cross-reactivity with sermorelin and related analogues, enabling simultaneous capture of multiple target peptides from complex biological matrices [13]. The antibody binding is facilitated through protein A/G monolithic systems, providing efficient capture and release mechanisms.

The immunoaffinity purification process involves sample loading onto antibody-coated surfaces, washing steps to remove interfering compounds, and elution with acidic solutions to release bound analytes. Recovery percentages for sermorelin range from 19% to 37%, which is acceptable for qualitative analysis applications [13].

Monolithic Solid-Phase Extraction

Monolithic solid-phase extraction systems utilizing disposable automation research tips have been developed for sermorelin purification. These systems incorporate protein A/G monolithic materials that provide high binding capacity and rapid processing capabilities [13]. The monolithic format offers advantages in terms of flow characteristics and reduced backpressure compared to traditional particulate supports.

The extraction protocol involves sample conditioning, loading, washing, and elution steps, with each step optimized for maximum recovery and minimal matrix interference. The method has been validated for use with both plasma and serum samples, demonstrating versatility across different biological matrices [13].

Magnetic Bead Technology

Magnetic bead-based immunoaffinity purification systems have been adapted for sermorelin analysis, offering advantages in terms of automation and processing efficiency. The magnetic beads are functionalized with specific antibodies that recognize sermorelin and related peptides, enabling selective capture from complex samples [20].

The magnetic separation process involves incubation of samples with antibody-coated beads, magnetic separation of bound complexes, washing steps to remove unbound material, and elution of purified analytes. This approach provides excellent specificity and can be readily automated for high-throughput applications.

Method Optimization

Optimization of immunoaffinity purification protocols for sermorelin requires careful attention to multiple parameters including antibody concentration, binding time, washing conditions, and elution protocols. The pH and ionic strength of binding buffers significantly influence antibody-antigen interactions and must be optimized for each specific application [21].

Elution conditions typically involve acidic solutions (pH 2-3) or chaotropic agents to disrupt antibody-antigen binding. The choice of elution solvent affects both recovery efficiency and compatibility with downstream analytical techniques. For liquid chromatography-mass spectrometry applications, elution solvents must be compatible with the chromatographic system and not interfere with ionization processes.

XLogP3

-12.1

Sequence

YADAXFXNSYRKVLGQLSARKLLQDXMSR

Wikipedia

Sermorelin

Dates

Last modified: 02-18-2024

Explore Compound Types